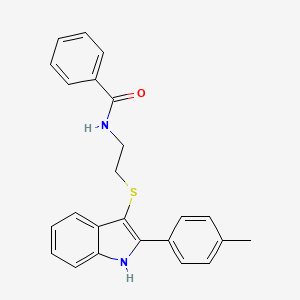

N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

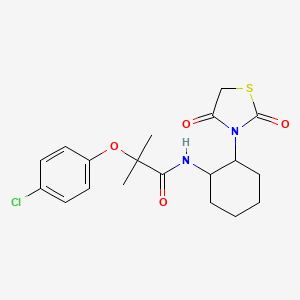

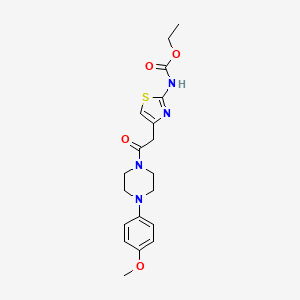

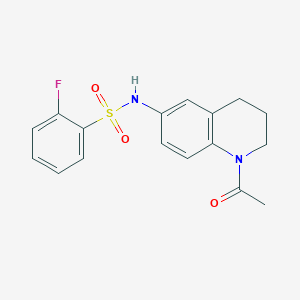

The synthesis of similar compounds often involves reactions with thionyl chloride . For instance, the reaction of N-(p-tolyl)benzamide with thionyl chloride at 70 °C for 8 hours gave N-(p-tolyl)benzimidoyl chloride . The in situ generated solution was then reacted with N-isopropyldithiocarbamate isopropyl ammonium salt to afford the desired product .Molecular Structure Analysis

The molecular structure of N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)benzamide is complex, with multiple rings and functional groups . The structure can be viewed using computational tools .Aplicaciones Científicas De Investigación

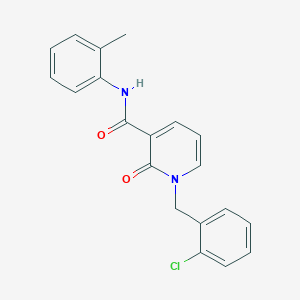

Antimicrobial and Antiproliferative Properties :

- Kumar et al. (2012) synthesized N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides and evaluated their in vitro antibacterial, antifungal, and antiproliferative activities. These compounds showed potential as antimicrobial agents against Gram-positive and Gram-negative bacteria and fungi. Some derivatives also demonstrated significant antiproliferative activity against human colon cancer, murine leukemia, and breast cancer cell lines, suggesting their potential as novel antiproliferative agents (Kumar et al., 2012).

Alkaline Phosphatase Inhibitors :

- Abbasi et al. (2019) synthesized novel bi-heterocyclic benzamides and evaluated their inhibitory effects on alkaline phosphatase. These compounds were found to be potent inhibitors, which could have implications for regulating bone and teeth calcification (Abbasi et al., 2019).

Cardiac Electrophysiological Activity :

- Morgan et al. (1990) studied the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating their potential as selective class III agents for cardiac applications (Morgan et al., 1990).

Cytotoxicity Against Melanoma Cells :

- Wolf et al. (2004) synthesized benzamide derivatives conjugated with alkylating cytostatics and tested them for melanoma cytotoxicity. These compounds showed higher toxicity against melanoma cells than the parent compounds, indicating potential for targeted drug delivery in melanoma therapy (Wolf et al., 2004).

Anti-inflammatory Activity :

- Verma et al. (1994) synthesized indole derivatives with anti-inflammatory activity, demonstrating promising results with lower ulcerogenic liability than conventional drugs (Verma et al., 1994).

Neuroleptic Activity :

- Iwanami et al. (1981) designed benzamides with potential neuroleptic activity. Their studies found a good correlation between the structure of these compounds and their activity, indicating potential use in psychosis treatment (Iwanami et al., 1981).

Propiedades

IUPAC Name |

N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2OS/c1-17-11-13-18(14-12-17)22-23(20-9-5-6-10-21(20)26-22)28-16-15-25-24(27)19-7-3-2-4-8-19/h2-14,26H,15-16H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYXPRUNMQMSTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chlorophenyl)-N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2423255.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide](/img/structure/B2423257.png)

![2-methyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2423263.png)

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,5-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(1,3-benzodioxol-5-yl)-1-[2-(2,4-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2423272.png)